5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, a hydroxycyclopentyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 1-hydroxycyclopentylmethanol.
Formation of Intermediate: The first step involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 1-hydroxycyclopentylmethanol in the presence of a base like triethylamine to form an intermediate sulfonate ester.
Amidation: The intermediate is then subjected to amidation using an appropriate amine source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound can be used to study the effects of fluorinated sulfonamides on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the hydroxycyclopentyl group, making it less versatile in chemical reactions.
N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom, which may reduce its biological activity.
5-fluoro-N-methyl-2-methoxybenzenesulfonamide: Lacks the hydroxycyclopentyl group, affecting its chemical reactivity and biological interactions.
Uniqueness
5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxycyclopentyl group provides additional sites for chemical modification.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-fluoro-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-19-11-5-4-10(14)8-12(11)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUYAOIHNVGSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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